molecular formula C19H17N3OS2 B2748597 1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864918-38-7

1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2748597
M. Wt: 367.49
InChI Key: DMYASWVKJOFBQZ-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential in various applications.

Scientific Research Applications

Synthesis and Biological Activity

The compound 1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, and its derivatives have been extensively researched for their potential biological activities. A notable area of application is in the synthesis of novel derivatives with promising antibacterial and antifungal activities. Research has shown that certain indole derivatives exhibit significant antimicrobial properties, making them potential candidates for pharmaceutical development. For instance, the synthesis of novel 1H-indole derivatives has been explored, highlighting the compound's potential in combating microbial infections. These derivatives were synthesized through reactions involving indole and various acetophenones, subsequently screened for their antimicrobial activities against pathogens like Aspergillus niger and Candida albicans, as well as Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial efficacy, indicating the compound's utility in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).

Anticonvulsant and Antioxidant Properties

Further research has explored the anticonvulsant potential of 1,3,4-thiadiazole derivatives, underscoring their relevance in treating seizure disorders. A study synthesized a series of thiadiazole derivatives and evaluated their effectiveness using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. These compounds exhibited promising anticonvulsant activities, contributing to the development of new treatments for epilepsy (Acta poloniae pharmaceutica, 2010).

In addition to antimicrobial and anticonvulsant properties, some derivatives have been identified for their antioxidant capabilities. The synthesis of novel chalcone derivatives, for example, showed exceptional antioxidant activities, comparable to standard drugs like Ascorbic acid. This indicates the potential of such compounds in mitigating oxidative stress-related conditions (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Antimicrobial and Antitubercular Activity

Tetrahydropyrimidine-isatin hybrids, incorporating thiadiazole moieties, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. Such studies highlight the broad-spectrum bioactivity of these compounds, suggesting their potential in treating various infectious diseases (Chinese Chemical Letters, 2012).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-13-6-2-4-8-15(13)18-20-19(25-21-18)24-12-17(23)22-11-10-14-7-3-5-9-16(14)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYASWVKJOFBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

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